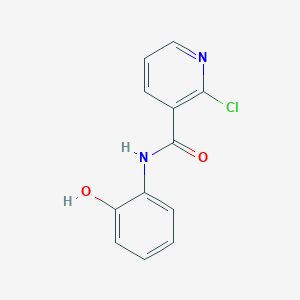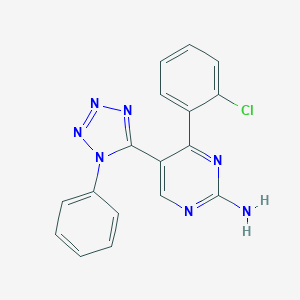
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been studied extensively. For instance, the synthesis of phenoxy acetamide and its derivatives has been explored . Also, the synthesis of coumarin heterocycles, which are valuable kinds of oxygen-containing heterocycles, has been considered by many organic and pharmaceutical chemists .Aplicaciones Científicas De Investigación
Nicotinamide and Neurocognitive Function
Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays crucial roles in cellular metabolism, stress responses, and immune signaling. It has been investigated for potential neuroprotective effects, with studies suggesting benefits in preserving and enhancing neurocognitive function. This encompasses age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries due to ischemia and trauma (Rennie et al., 2015).
Cellular Metabolism and Safety Assessment
High-dose nicotinamide has been proposed for various therapeutic applications, including neurological dysfunctions and inflammatory diseases. However, its safety at high doses is a concern, with potential adverse effects such as hepatotoxicity in animals and humans, and possible epigenetic alterations with chronic use. The need for further research to ensure safe application of nicotinamide is emphasized (Hwang & Song, 2020).
Nicotinamide in Cancer and Metabolic Diseases
Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine, has been associated with various cancers and metabolic diseases. Its overexpression correlates with tumor progression, metastasis, and poor clinical outcomes. NNMT is considered a potential biomarker for diagnosis and prognosis, as well as a target for anticancer treatments (Campagna et al., 2021).
Pharmacological and Nutraceutical Applications
Nicotinamide riboside, another derivative of nicotinamide, has shown promise as a nutraceutical for improving mitochondrial function and enhancing sirtuin-dependent signaling. It has potential benefits in insulin sensitivity, neuroprotection, and combating the effects of aging. The exploration of NAD+ metabolism in metabolic diseases highlights the therapeutic potential of nicotinamide derivatives (Elhassan et al., 2017).
Environmental and Toxicological Considerations
While not directly related to "2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide," it's important to consider the broader environmental and toxicological impacts of related compounds. For instance, triclosan, an antimicrobial agent, and its degradation products have raised concerns due to their persistence and toxicity in the environment. Such studies underline the importance of assessing the environmental impact and safety of chemical compounds used in medical and consumer products (Bedoux et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt the growth and replication of cells .
Mode of Action
This compound interacts with its target, DHFR, by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . The resulting changes include a decrease in nucleotide production, which can inhibit DNA synthesis and cell replication .
Biochemical Pathways
The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is a critical step in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting DHFR, this compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in nucleotide production, disrupting DNA synthesis and cell replication . This disruption can result in the death of rapidly dividing cells, such as fungal cells . The compound has shown promising antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, suggesting potential therapeutic applications .
Análisis Bioquímico
Biochemical Properties
These interactions could potentially influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16/h1-7,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHHUWYPVJKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine](/img/structure/B503276.png)
amino]acetic acid](/img/structure/B503277.png)
![5-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B503278.png)
![3-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-phenylquinoline](/img/structure/B503280.png)
![5-fluoro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503281.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B503282.png)
![1-(4-chlorophenyl)-5-{5-[4-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B503283.png)
![1-(4-chlorophenyl)-5-[5-(2-thienyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B503284.png)

![2-[({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B503289.png)
![1-phenyl-5-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole](/img/structure/B503292.png)
![6-chloro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503294.png)
![6-chloro-3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503295.png)
